molecular formula C16H13NO3 B8285649 Methyl 5-Methyl-2-(2-naphthyl)oxazole-4-carboxylate

Methyl 5-Methyl-2-(2-naphthyl)oxazole-4-carboxylate

Cat. No.: B8285649
M. Wt: 267.28 g/mol
InChI Key: VNBAAUVZTBUILZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-Methyl-2-(2-naphthyl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. Oxazole derivatives are known for their diverse biological activities and have gained significant attention in medicinal chemistry . This compound features a naphthalene moiety, which is a polycyclic aromatic hydrocarbon, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-2-(naphthalen-2-yl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylamine with ethyl acetoacetate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Methyl-2-(2-naphthyl)oxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-Methyl-2-(2-naphthyl)oxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-(naphthalen-2-yl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The naphthalene moiety enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-Methyl-2-(2-naphthyl)oxazole-4-carboxylate is unique due to its naphthalene moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other oxazole derivatives and contributes to its potential as a versatile compound in various scientific fields .

Properties

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

methyl 5-methyl-2-naphthalen-2-yl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C16H13NO3/c1-10-14(16(18)19-2)17-15(20-10)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,1-2H3

InChI Key

VNBAAUVZTBUILZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC3=CC=CC=C3C=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
0.6 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dcype
Quantity
0.08000001 mmol
Type
reagent
Reaction Step Three

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